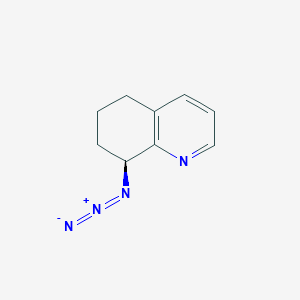

5,6,7,8-Tetrahydro-8alpha-azidoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

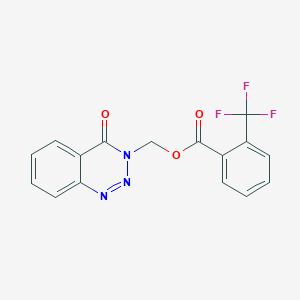

5,6,7,8-Tetrahydro-8alpha-azidoquinoline is a compound that has been the subject of various synthesis and evaluation studies. It is a tetrahydroquinoline derivative that has been prepared through different synthetic routes, resulting in enantiomerically pure forms. The compound has shown potential for medicinal chemistry due to its structural features and drug-like properties .

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro-8alpha-azidoquinoline involves several key steps, including lipase-catalyzed kinetic acetylation, mesylation, substitution reactions with various anions, and alkylation. These methods have been utilized to obtain enantiomerically pure forms of the compound, demonstrating the versatility of synthetic approaches in producing this important scaffold .

Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-8alpha-azidoquinoline has been investigated in the context of its potential as a novel scaffold for medicinal chemistry. The compound exhibits a unique structure, which opens up possibilities for accessing unexplored scaffolds with potential pharmacological activities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5,6,7,8-Tetrahydro-8alpha-azidoquinoline include mesylation, substitution reactions with azide, thioacetate, and dimethyl malonate anions, as well as alkylation. These reactions have been crucial in obtaining enantiomerically pure forms of the compound, highlighting the significance of these synthetic transformations in the preparation of 5,6,7,8-Tetrahydro-8alpha-azidoquinoline .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydro-8alpha-azidoquinoline have been evaluated in the context of its potential as a drug-like molecule. The compound has shown promising drug-like properties, indicating its potential for further development in medicinal chemistry. The structural features of 5,6,7,8-Tetrahydro-8alpha-azidoquinoline have been found to be crucial in determining its biopharmaceutical profile, highlighting the importance of its molecular properties in drug discovery .

Relevant Case Studies

The synthesis and early ADME evaluation of 5,6,7,8-Tetrahydro-8alpha-azidoquinoline have provided valuable insights into the potential of this compound as a novel scaffold for medicinal chemistry. The compound's unique structure and drug-like properties have been the focus of various case studies, demonstrating its potential for further exploration in drug discovery and development .

References

- Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines

- Synthesis and Early ADME Evaluation of a Novel Scaffold, Tetrahydro-6H-pyrido[3,2-b]azepin-6-one

- Progress in the Chemistry of Tetrahydroquinolines.

Applications De Recherche Scientifique

Anti-corrosion Applications

Research has shown that derivatives of 8-hydroxyquinoline, which share structural similarities with 5,6,7,8-Tetrahydro-8alpha-azidoquinoline, have been investigated for their anti-corrosion properties. These compounds have demonstrated significant effectiveness in protecting mild steel in acidic media, acting as cathodic inhibitors and showing a mixed-type effect at higher concentrations. The inhibition efficiency was found to be as high as 90% for some derivatives, indicating their potential in corrosion prevention applications (Douche et al., 2020).

Green Chemistry and Synthesis

A novel and eco-friendly approach for constructing multi-functionalized benzenes, including derivatives of tetrahydroquinoline, has been explored. This involves cyclization of readily available reactants under environmentally benign conditions, highlighting the compound's role in the development of green chemistry practices and the synthesis of bioactive molecules (Damera & Pagadala, 2023).

Medicinal Chemistry

In medicinal chemistry, enantiomerically pure derivatives of tetrahydroquinoline have been prepared, showcasing their significance in the synthesis of pharmacologically active compounds. These derivatives have been used to produce substituted products in enantiomerically pure forms, indicating their potential in drug development and therapeutic applications (Uenishi & Hamada, 2002).

Photoisomerization Studies

A series of azoquinoline derivatives, related structurally to the compound , were studied for their photoinduced optical anisotropy, demonstrating the effect of substituents on the kinetics of thermal cis-trans isomerization. These findings are pertinent to the development of materials and sensors that utilize photoisomerization processes (Bujak et al., 2020).

Biopharmaceutical Profiling

Tetrahydroquinoline derivatives have also been evaluated for their biopharmaceutical properties, showing a strong structural dependency on drug-like characteristics. This research opens up new avenues for exploring novel scaffolds in medicinal chemistry, aimed at discovering compounds with favorable drug profiles (Muylaert et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

(8S)-8-azido-5,6,7,8-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRZQMSCHXLGEU-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC=N2)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8S)-8-azido-5,6,7,8-tetrahydroquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide](/img/structure/B2514798.png)

![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one](/img/structure/B2514800.png)

![(E)-N-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2514803.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)

![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)

![4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2514814.png)

![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)

![methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2514818.png)